Hydrogenation Enthalpy: 1-Methyl-2-methylenecyclopropane vs. Ethylidenecyclopropane – A 5.3 kJ/mol Stability Differential
The standard enthalpy of hydrogenation (ΔrH°) for 1-methyl-2-methylenecyclopropane in acetic acid solution is -160.3 ± 0.50 kJ/mol, compared to -155.0 ± 0.63 kJ/mol for its constitutional isomer ethylidenecyclopropane under identical liquid-phase conditions . This 5.3 kJ/mol difference, measured in the same laboratory and solvent system, establishes that the exocyclic methylene isomer is the higher-energy species, consuming more hydrogenation enthalpy to reach the same saturated product. The quantitative gap is smaller than the methylenecyclopropane vs. methylcyclopropane strain-energy difference (39.5 vs. 29.8 kcal/mol ≈ 40.6 kJ/mol differential reported by Bach et al. ), confirming that the 1-methyl-2-methylenecyclopropane/ethylidenecyclopropane pair represents a more subtle yet thermochemically distinct isomeric relationship.
| Evidence Dimension | Enthalpy of hydrogenation (ΔrH°) in liquid phase |
|---|---|
| Target Compound Data | -160.3 ± 0.50 kJ/mol (acetic acid, 25 °C) |
| Comparator Or Baseline | Ethylidenecyclopropane: -155.0 ± 0.63 kJ/mol (acetic acid, 25 °C) |
| Quantified Difference | 5.3 kJ/mol; target is thermodynamically less stable (higher energy) |
| Conditions | Liquid phase; solvent: acetic acid; method: Chyd; data from Turner, Goebel, et al., 1968 (J. Am. Chem. Soc. 90, 4315–4322) |
Why This Matters
A 5.3 kJ/mol enthalpy difference in hydrogenation directly impacts calorimetric calibration and thermodynamic modeling; procurement of the correct isomer is essential when the experimental design relies on this thermochemical fingerprint.
- [1] NIST Chemistry WebBook. Cyclopropane, methylmethylene- (CAS 18631-84-0) and Cyclopropane, ethylidene- (CAS 18631-83-9). Reaction thermochemistry data citing Turner, R.B.; Goebel, P.; Mallon, B.J.; Doering, W.E.; Coburn, J.F., Jr.; Pomerantz, M. Heats of hydrogenation. VIII. Compounds with three- and four-membered rings. J. Am. Chem. Soc., 1968, 90, 4315–4322. View Source
- [2] Bach, R.D.; Dmitrenko, O. Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. J. Am. Chem. Soc., 2004, 126, 4444–4452. DOI: 10.1021/ja036309a. View Source
